molecular formula C11H9BrN2O B1523041 5-Bromo-3-phenoxypyridin-2-amine CAS No. 953045-12-0

5-Bromo-3-phenoxypyridin-2-amine

Cat. No. B1523041
CAS RN: 953045-12-0
M. Wt: 265.11 g/mol
InChI Key: MDOCAWSPADWUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-phenoxypyridin-2-amine is a chemical compound with the CAS Number: 953045-12-0 . It has a molecular weight of 265.11 . The compound is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O/c12-8-6-10 (11 (13)14-7-8)15-9-4-2-1-3-5-9/h1-7H, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . It has a molecular weight of 265.11 .

Scientific Research Applications

Catalysis and Organic Synthesis

One of the primary applications of 5-Bromo-3-phenoxypyridin-2-amine is in the field of catalysis and organic synthesis, where it serves as a precursor or intermediate for the synthesis of complex molecules. Studies demonstrate its utility in chemoselective amination reactions, which are pivotal for constructing nitrogen-containing compounds, a common structural motif in pharmaceuticals and agrochemicals.

  • Selective Amination Catalyzed by Palladium Complexes : A notable example of its application is in the selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex. This process yields high chemoselectivity and isolated yields, showcasing the compound's utility in synthesizing aminopyridines efficiently (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

  • Amination Using Copper Catalysis : Another study highlights the conversion of bromopyridine into aminopyridine under Cu2O catalysis, demonstrating the compound's versatility in facilitating amination reactions with excellent yield. This illustrates its broader applicability in synthesizing aryl halides (F. Lang, D. Zewge, I. Houpis, P. VolanteRalph, 2001).

Materials Science

The compound's application extends into materials science, where it contributes to the development of novel materials and chemical processes.

  • Hydrogen Peroxide Oxidations : Research into the oxidation of the corresponding amine to 5-Bromo-2-nitropyridine using hydrogen peroxide underscores its role in materials synthesis. The study provides insights into safe, reproducible conditions for large-scale transformations, crucial for industrial applications (A. Agosti et al., 2017).

  • Synthesis of Pyridine-Based Derivatives : The efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions exemplifies the compound's utility in creating structurally diverse and potentially bioactive molecules. This research not only opens avenues for chemical synthesis but also for the exploration of new materials with unique properties (Gulraiz Ahmad et al., 2017).

Safety and Hazards

The safety information available indicates that 5-Bromo-3-phenoxypyridin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-bromo-3-phenoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOCAWSPADWUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Phenoxypyridin-2-amine (20.50 g, 110.1 mmol) was placed in acetic acid (50 mL) and cooled to 0° C. Bromine (d 3.12) (7.049 mL, 137.6 mmol) was slowly added and the reaction mixture was stirred for 1 hour. The reaction mixture was poured onto saturated sodium bisulfite and ice and allowed to sit overnight. Solids were removed by filtration and washed with water to give pure 5-bromo-3-phenoxypyridin-2-amine. The filtrate was then extracted with CH2Cl2 several times, combined, and washed with water. Organic layer was dried, filtered, and concentrated. The residue was purified by silica gel (5-20% EtOAc in hexanes) to give additional 5-bromo-3-phenoxypyridin-2-amine (total yield: 22.69 g, 77.74% yield).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
7.049 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 3 L flask was charged with 3-phenoxypyridin-2-amine (63.6 g, 342 mmol) and CHCl3 (1500 mL). The reaction was cooled to 0° C. and bromine (21.0 mL, 410 mmol) was added dropwise. The reaction was stirred for 1 hour. Another 1 mL of bromine was added and the reaction was poured into saturated aqueous NaHCO3 (1500 mL) and extracted with CH2Cl2. The organic layer was dried with sodium sulfate and 25 g charcoal. The mixture was filtered through Celite and concentrated in vacuo. The residue was dissolved in CH2Cl2 and passed through a plug of silica (1 L) eluting with 30% EtOAc/Hexanes to afford 5-bromo-3-phenoxypyridin-2-amine (64.02 g, 70.70% yield).
Quantity
63.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-phenoxypyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-phenoxypyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-phenoxypyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-phenoxypyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-phenoxypyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-phenoxypyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.